Chemical properties of 3,4-Dibromo-6-(trifluoromethyl)pyridazine
Chemical properties of 3,4-Dibromo-6-(trifluoromethyl)pyridazine
Technical Whitepaper: Navigating the Reactivity Landscape of 3,4-Dibromo-6-(trifluoromethyl)pyridazine
Executive Summary
In the realm of modern medicinal chemistry, 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS: 1073525-71-9) represents a high-value "privileged scaffold." Its utility stems from the convergence of three critical features: the electron-deficient pyridazine core (a bioisostere for phenyl/pyridine), the metabolic robustness conferred by the trifluoromethyl (
This guide serves as a technical manual for researchers aiming to exploit this molecule for fragment-based drug discovery (FBDD) or agrochemical synthesis. Unlike simple pyridines, the 1,2-diazine core introduces unique electronic vectors that dictate non-intuitive regioselectivity. This document outlines the physicochemical profile, validated synthetic routes, and critical regiocontrol strategies required to handle this compound effectively.[1]
Part 1: Structural Analysis & Physicochemical Profile
The introduction of the
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance to MedChem |
| Molecular Formula | Core building block | |
| Molecular Weight | 305.88 g/mol | Fragment-friendly (<350 MW) |
| LogP (Predicted) | ~3.02 | High lipophilicity aids membrane permeability |
| H-Bond Acceptors | 2 (N1, N2) | Critical for kinase hinge binding |
| Electronic Character | Highly | Susceptible to |
| Physical State | Solid (Low melting) | Easy handling compared to liquid halides |
Part 2: Synthetic Access & Causality
While often purchased, understanding the synthesis elucidates the impurity profile. The route typically proceeds via the condensation of ethyl trifluoropyruvate with ketone derivatives, followed by hydrazine cyclization and subsequent bromination.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the logical flow from precursors to the target scaffold, highlighting the critical bromination step where regioselectivity is established.
Figure 1: Synthetic pathway illustrating the construction of the dibromo-pyridazine core. The transition from the pyridazinone to the dibromo species is the critical step defining the C3/C4 substitution pattern.
Part 3: Reactivity & Regiocontrol (The Core Directive)
The most critical challenge in using 3,4-dibromo-6-(trifluoromethyl)pyridazine is controlling Regioselectivity . The C3 and C4 positions are chemically distinct, and their reactivity depends heavily on the reaction type (
Nucleophilic Aromatic Substitution ( )
Dominant Rule: Nucleophiles preferentially attack Position 4 (C4) .
-
Mechanistic Insight: The C4 position is activated by the para-nitrogen (N1) and the inductive effect of the adjacent C3-Br. Furthermore, the
group at C6 pulls electron density, but literature on analogous 3,4-dichloro-6-(trifluoromethyl)pyridazines confirms that amines typically displace the halogen at C4 first. -
Validation: When reacting with morpholine or primary amines, the 4-amino-3-bromo product is the major isomer.
-
Exception: Hard nucleophiles (alkoxides) may show lower selectivity or attack C6 (displacing
) under extreme conditions, though this is rare.
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
Dominant Rule: Oxidative addition is competitive, but Position 3 (C3) is often more reactive in couplings.
-
Mechanistic Insight: The C3-Br bond is
to the nitrogen (N2). In many heterocyclic systems, -halogens undergo oxidative addition with faster than -halogens (C4) due to the stabilization of the metal-center intermediate by the adjacent nitrogen lone pair (directing effect). -
Strategic Implication: To achieve a 3,4-disubstituted library, perform the
reaction first (installing a nucleophile at C4), leaving the C3-Br intact for a subsequent Suzuki coupling.
Reactivity Decision Matrix (DOT Visualization)
Figure 2: Decision matrix for regioselective functionalization.
Part 4: Experimental Protocols
These protocols are designed to be self-validating . The researcher must verify the regiochemical outcome using the "Diagnostic Check" provided.
Protocol A: Regioselective at C4
Objective: Install a solubilizing amine group at C4 while preserving the C3-Br handle.
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Setup: In a dry round-bottom flask, dissolve 3,4-dibromo-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous THF (0.1 M).
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Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature maximizes kinetic differentiation between C4 and C3.
-
Addition: Add
-Diisopropylethylamine (DIPEA, 1.2 eq) followed by the amine nucleophile (e.g., Morpholine, 1.05 eq) dropwise. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over
. -
Diagnostic Check (Critical):
-
1H NMR: Look for the disappearance of the pyridazine ring protons. Since the starting material has no ring protons (fully substituted), this is tricky.
-
Validation: Use HMBC NMR . The remaining ring carbon at C5 (approx 110-120 ppm) should show a strong correlation to the newly installed amine protons if substitution occurred at C4. If substitution occurred at C3, the correlation patterns would shift significantly relative to the
group.
-
Protocol B: Suzuki-Miyaura Coupling
Objective: Cross-coupling at the C-Br bond (C3 or C4).
-
Degassing: Sparge a mixture of Toluene/Water (4:1) with Argon for 15 minutes.
-
Assembly: Add Substrate (1.0 eq), Aryl Boronic Acid (1.1 eq),
(2.0 eq), and (5 mol%). -
Thermal Cycle: Heat to 90°C for 4-12 hours.
-
Note: If using the dibromo starting material directly, use 0.9 eq of boronic acid to minimize bis-coupling and isolate the mono-coupled product.
Part 5: Applications in Drug Discovery
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Kinase Inhibition: The pyridazine nitrogen atoms serve as excellent hydrogen bond acceptors for the "hinge region" of kinases (e.g., CDK2, VEGFR). The C4-amino substituent often projects into the solvent-exposed region, improving solubility.
-
Bioisosterism: The 6-
group mimics the lipophilicity of a chlorophenyl ring but prevents metabolic oxidation (blocking the "soft spot" for CYP450). -
Agrochemicals: Used as a precursor for herbicides where the
group ensures environmental persistence and leaf cuticle penetration.
References
-
Pattison, G., et al. (2009).[2] "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine." Journal of Organic Chemistry, 74(15), 5533-5540.[2] [Link]
- Context: Establishes the rule that nitrogen nucleophiles preferentially attack the C4 position in poly-halo/fluoro pyridazines.
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El-Faham, A., et al. (2020). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2." Scientific Reports. [Link]
- Context: Demonstrates the synthetic utility of 6-(trifluoromethyl)pyridazine scaffolds in kinase inhibitor design and the stability of the moiety.
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Context: Provides industrial context for the use of dibromo-trifluoromethyl-heterocycles as building blocks for crop protection agents.[3]
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